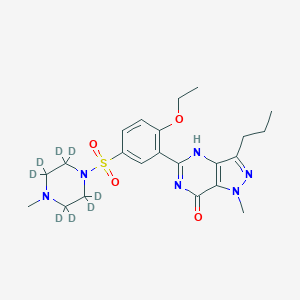

西地那非-d8

描述

Sildenafil, commonly known by its trade name Viagra, is a medication primarily used to treat erectile dysfunction. It functions as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is found in various tissues, including the corpus cavernosum of the penis, vascular smooth muscle cells, and platelets . By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the nitric oxide (NO)-mediated vasodilation necessary for an erection . Sildenafil has also been shown to have effects on the pulmonary vasculature and is used in the treatment of pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of sildenafil involves chemical reactions that result in the selective inhibition of the PDE5 enzyme. The potency of sildenafil as a PDE5 inhibitor is significantly higher than that of other PDE isozymes, making it a highly selective agent for treating erectile dysfunction . The synthesis process is designed to ensure that sildenafil has a high affinity for PDE5, with minimal effects on other PDE isozymes .

Molecular Structure Analysis

Sildenafil's molecular structure is specifically tailored to interact with the PDE5 enzyme. The drug's efficacy is attributed to its ability to fit into the enzyme's active site and prevent cGMP breakdown . This interaction is crucial for its vasodilatory effect, as it allows for the accumulation of cGMP, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum .

Chemical Reactions Analysis

Sildenafil's mechanism of action involves the inhibition of the PDE5 enzyme, which leads to an increase in cGMP levels. This elevation in cGMP results in vasodilation and facilitates erectile function . Additionally, sildenafil has been shown to stimulate the expression of enzymes like heme oxygenase (HO-1) and inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells, which can further contribute to its vasodilatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of sildenafil contribute to its pharmacokinetic profile, which includes oral absorption, hepatic metabolism, and renal excretion. Sildenafil's solubility and stability are optimized for oral administration, and its interaction with the PDE5 enzyme is highly specific, which minimizes the potential for side effects . The drug's half-life allows for a duration of action that is suitable for the treatment of erectile dysfunction .

Relevant Case Studies

Several studies have demonstrated the clinical efficacy of sildenafil in treating erectile dysfunction. For instance, sildenafil has been shown to enhance the erectile response in men with erectile dysfunction, with a significant association between drug response and the GNB3 C825T polymorphism . In addition to its use in erectile dysfunction, sildenafil has been used to facilitate the weaning of inhaled nitric oxide in patients with pulmonary hypertension . Furthermore, sildenafil has been investigated for its potential to improve endothelial function and exert a preconditioning-like cardioprotective effect against ischemia/reperfusion injury .

科学研究应用

心脏保护和血管健康西地那非是一种磷酸二酯酶 5 型 (PDE5) 抑制剂,已被发现对心脏缺血/再灌注损伤具有心脏保护作用。它通过一氧化氮生成和特定信号通路的激活发挥这种作用,这也表明在治疗肺动脉高压和内皮功能障碍方面具有潜在的临床应用 (库克雷贾等人,2005 年)。

组织分布和药效学磷酸二酯酶 (PDE) 活性的分布(包括西地那非靶向的 PDE5)因人体组织而异。这影响了药物对心血管系统不同部位的作用。西地那非对 PDE5 的选择性与其观察到的药效学和临床作用相关 (沃利斯等人,1999 年)。

脂肪生成和代谢效应已显示西地那非促进前脂肪细胞的脂肪生成,其特征是脂质积累增加和脂肪细胞特异性基因表达。这种作用是通过 PKG 通路介导的,并表明在代谢过程中发挥作用 (张等人,2010 年)。

肾脏保护在动物模型中,西地那非在高血压条件下表现出肾脏保护作用。这些作用归因于抗炎、抗纤维化和抗凋亡机制,表明在肾脏疾病中具有潜在的治疗应用 (裴等人,2012 年)。

免疫调节作用西地那非具有免疫调节作用,影响血管生成、血小板活化和细胞因子产生。人类和动物之间以及性别之间免疫反应的这种差异表明在免疫学中具有潜在的新应用 (克尼奥泰克和博古斯卡,2017 年)。

神经发生和神经恢复已发现西地那非可以在动物模型中诱导神经发生并促进中风后的功能恢复。这表明它在卒中后神经康复和恢复中的潜在作用 (张等人,2002 年)。

眼部血流研究表明,西地那非可以显着增加眼部区域的血流,特别是在视网膜后和脉络膜循环中。这表明在治疗血管相关眼部疾病方面具有潜在的应用 (哈里斯等人,2008 年)。

肿瘤免疫西地那非对磷酸二酯酶-5 (PDE5) 的抑制可以通过降低髓源性抑制细胞的功能、增强瘤内 T 细胞浸润和活化来增强抗肿瘤免疫力。这为西地那非在癌症免疫治疗中开辟了可能性 (塞拉菲尼等人,2006 年)。

安全和危害

未来方向

Sildenafil has been approved for the treatment of patients with heart failure with ejection fraction < 45% . It’s also indicated for the treatment of erectile dysfunction . Future research may focus on the safety and tolerability of co-administration of vericiguat and sildenafil in healthy volunteers .

属性

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-BGKXKQMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649150 | |

| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sildenafil-d8 | |

CAS RN |

951385-68-5 | |

| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

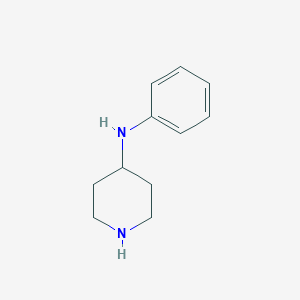

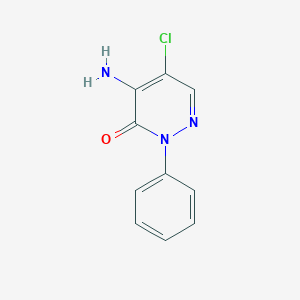

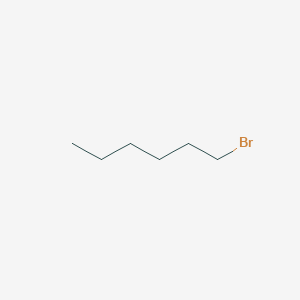

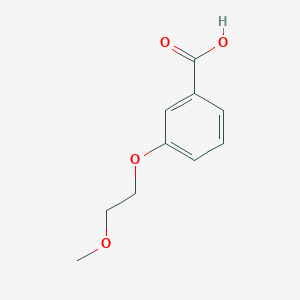

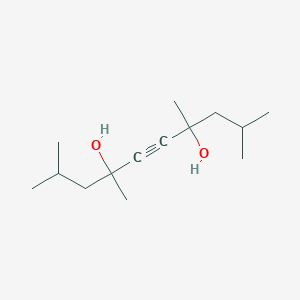

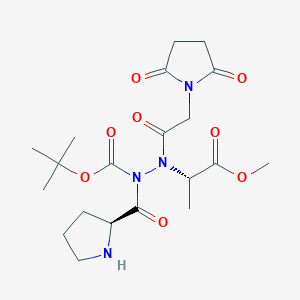

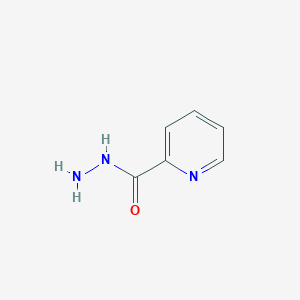

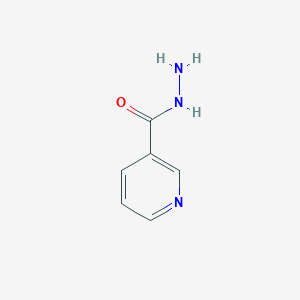

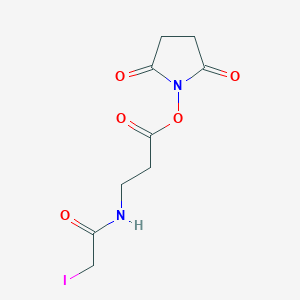

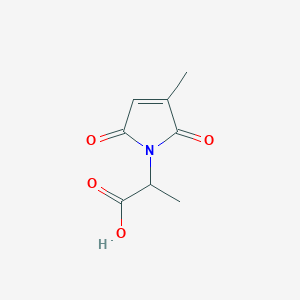

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)